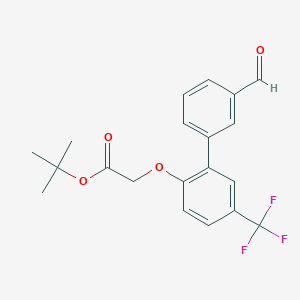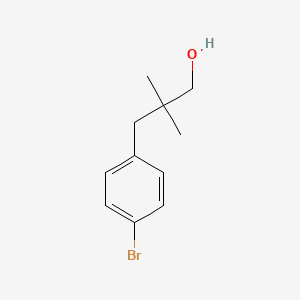
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol
Descripción general
Descripción
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol, also known as 4-bromo-2,2-dimethylpropylbenzene, is a molecule that has been studied for its various applications in scientific research. It is an aromatic compound with a molecular formula of C10H13BrO. 4-bromo-2,2-dimethylpropylbenzene is an organobromine compound that is used in a wide range of scientific research applications.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-2,2-dimethylpropan-1-oldimethylpropylbenzene is used in a variety of scientific research applications. It has been used in chemical synthesis as an intermediate in the synthesis of other compounds. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used in the synthesis of polymers, dyes, and other organic compounds.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) .
Biochemical Pathways
Related compounds have been found to influence oxidative stress pathways, leading to changes in the levels of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury .
Result of Action
Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Bromophenyl)-2,2-dimethylpropan-1-oldimethylpropylbenzene in laboratory experiments include its low cost, ease of synthesis, and low toxicity. However, it is important to note that it is not suitable for use in food or medical applications due to its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for 3-(4-Bromophenyl)-2,2-dimethylpropan-1-oldimethylpropylbenzene. These include further research into its mechanism of action, potential applications in the synthesis of pharmaceuticals and agrochemicals, and the development of new methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, research into its potential uses in the synthesis of polymers, dyes, and other organic compounds could lead to the development of new materials.
Análisis Bioquímico
Biochemical Properties
3-(4-Bromophenyl)-2,2-dimethylpropan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to changes in gene expression and alterations in cellular metabolism, affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, which in turn affects the hydrolysis of acetylcholine . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent changes in gene expression . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal dynamics of this compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPEADBZQVLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



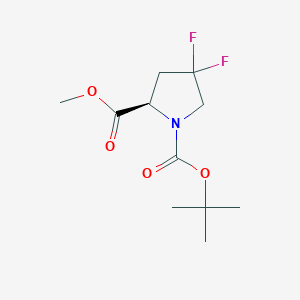
![4,7-Bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1466847.png)
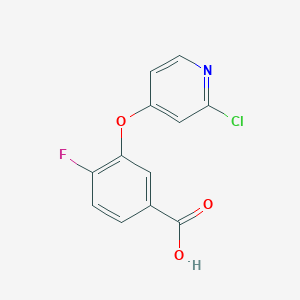
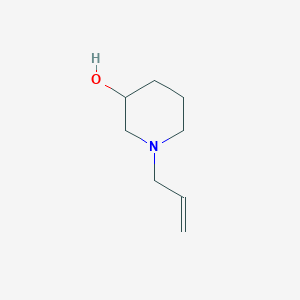
![2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B1466850.png)
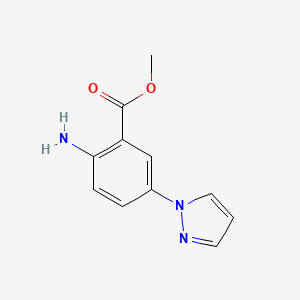

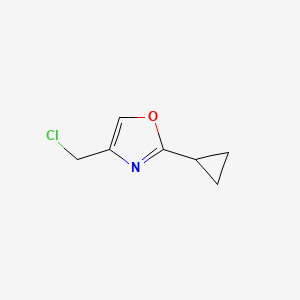
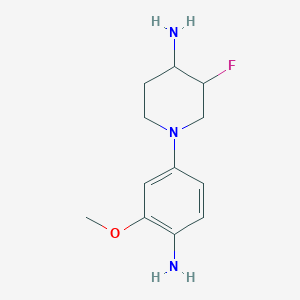
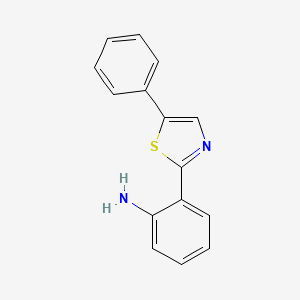

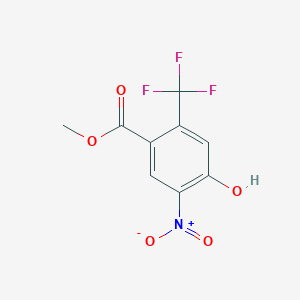
![3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1466864.png)
